molecular formula C5H9F2N B14918623 trans-3,4-Difluoropiperidine

trans-3,4-Difluoropiperidine

Cat. No.: B14918623
M. Wt: 121.13 g/mol
InChI Key: BQWQIGWFVSNAHY-WHFBIAKZSA-N
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Description

Significance of Fluorine Incorporation in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds can dramatically alter their properties. researchgate.net Due to its high electronegativity and small size, fluorine can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity, and pKa. rsc.orgresearchgate.net This often leads to enhanced biological potency and improved pharmacokinetic profiles. researchgate.net The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the presence of fluorine can influence the conformation of the heterocyclic ring, a critical factor in molecular recognition and interaction with biological targets. researchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its importance in drug design. rsc.org

General Overview of Piperidine (B6355638) Derivatives as Core Structures in Advanced Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. nih.govajchem-a.com Its prevalence is due to its ability to serve as a versatile building block, providing a robust framework that can be readily functionalized to create diverse chemical libraries. nih.govajchem-a.comresearchgate.net Piperidine derivatives are found in over twenty classes of pharmaceuticals, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, and antiviral properties. researchgate.netontosight.aiijnrd.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov

Specific Academic Interest in Difluorinated Piperidine Scaffolds

The combination of the privileged piperidine scaffold with the unique properties of fluorine has led to a surge of interest in difluorinated piperidine derivatives. nih.gov These compounds offer the potential to fine-tune the physicochemical and biological properties of the parent piperidine molecule with greater precision. The position and stereochemistry of the fluorine atoms on the piperidine ring can have a profound impact on the molecule's conformation and basicity, thereby influencing its interaction with biological targets. nih.govd-nb.info Researchers are actively exploring the synthesis and conformational analysis of various difluorinated piperidines to understand these structure-property relationships and to develop novel therapeutic agents and chemical probes. nih.govnih.govd-nb.info For instance, recent studies have investigated 4,4-difluoropiperidine (B1302736) derivatives as potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov

Chemical Identity and Physical Properties of trans-3,4-Difluoropiperidine

The hydrochloride salt of this compound is typically available as a solid. bldpharm.comsigmaaldrich.com

Below is a table summarizing the key chemical identifiers for this compound hydrochloride.

IdentifierValue
CAS Number1419101-24-8 bldpharm.com
Molecular FormulaC5H10ClF2N bldpharm.com
Molecular Weight157.59 g/mol bldpharm.com
SMILESF[C@@H]1C@@HCNCC1.[H]Cl bldpharm.com

Synthesis and Elaboration of this compound

The synthesis of difluorinated piperidines often involves multi-step sequences. One general approach to access substituted 3,3-difluoropiperidines involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by reduction of the nitrile, lactamization, and subsequent reduction of the lactam. nih.gov Another synthetic strategy for related difluorinated compounds, such as trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, starts from 1,2-difluorobenzaldehyde. google.com

Spectroscopic and Conformational Analysis

The conformational behavior of fluorinated piperidines is a subject of significant research interest. The orientation of the fluorine atoms (axial or equatorial) is influenced by a delicate interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net Studies on related 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives have shown a strong preference for the axial conformation of the fluorine atoms, a preference that can be modulated by the solvent polarity and the nature of the substituent on the nitrogen atom. nih.govd-nb.inforesearchgate.net For instance, in 3,5-difluoropiperidine derivatives, increasing solvent polarity has been shown to favor the axial conformation. nih.govd-nb.info This conformational control is a key aspect in the design of molecules with specific biological activities. soton.ac.uk

Reactivity and Chemical Transformations

The piperidine nitrogen in this compound allows for a variety of chemical transformations. The nitrogen can be functionalized through reactions such as alkylation and acylation, providing a handle for the introduction of diverse substituents. ontosight.ai This allows for the synthesis of a wide range of derivatives with potentially altered biological activities. The reactivity of the C-H bonds in the piperidine ring can also be exploited for functionalization, although this can be influenced by the presence of the fluorine atoms. researchgate.net

Applications in Medicinal Chemistry and Drug Design

The introduction of the trans-3,4-difluoro substitution pattern on the piperidine ring is a strategic modification aimed at improving the pharmacological properties of drug candidates. Chiral piperidine scaffolds are prevalent in many active pharmaceuticals, and the introduction of fluorine can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net For example, the incorporation of a piperidine scaffold has been explored in the design of HIV-1 protease inhibitors. nih.gov While specific applications of this compound are still emerging, its structural motifs are found in precursors for compounds with potential therapeutic applications. For instance, trans-3,4-difluorocinnamic acid is a building block for the synthesis of compounds with 5-HT3 antagonist activity. ossila.com

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(3S,4S)-3,4-difluoropiperidine

InChI

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5-/m0/s1

InChI Key

BQWQIGWFVSNAHY-WHFBIAKZSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1F)F

Canonical SMILES

C1CNCC(C1F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Trans 3,4 Difluoropiperidine and Stereoisomeric Analogues

Stereoselective Synthesis Approaches to Difluoropiperidines

The controlled installation of fluorine atoms onto the piperidine (B6355638) ring is a key challenge in synthesizing stereoisomers of difluoropiperidine. Traditional methods often require multi-step sequences and lack stereoselectivity. researchgate.netnih.gov Modern approaches aim to overcome these limitations through innovative strategies.

A significant advancement in the synthesis of fluorinated piperidines is the one-pot dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.govnih.gov This strategy provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. The process involves an initial rhodium-catalyzed dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediates through hydrogenation. researchgate.netnih.gov

This method successfully overcomes major hurdles such as catalyst deactivation by the basic nitrogen heterocycle and competitive hydrodefluorination reactions. nih.govacs.org The use of pinacol (B44631) borane (B79455) (HBpin) as an additive is crucial for the initial dearomatization step. springernature.com The reaction proceeds smoothly to yield products with a defined axial orientation of the fluorine substituents. nih.gov While this method is highly effective for producing cis-isomers, it underscores the challenges in selectively synthesizing trans-isomers via this pathway.

A key advantage of the DAH process is its ability to generate a variety of substituted fluorinated piperidines that were previously difficult to access. nih.gov However, the methodology has limitations; it is not compatible with protic or polar functional groups like alcohols, amides, or esters due to the use of hydridic HBpin, and the high activity of the rhodium catalyst can lead to a lack of chemoselectivity with other aromatic systems. acs.orgnih.gov

Table 1: Selected Examples of cis-Fluorinated Piperidines via DAH Process

Starting Pyridine (B92270)ProductYield (%)Diastereomeric Ratio (d.r.)
3-Fluoropyridinecis-3-Fluoropiperidine85>20:1
3,5-Difluoropyridinecis-3,5-Difluoropiperidine81>20:1
2-Fluoro-5-methylpyridinecis-2-Fluoro-5-methylpiperidine75>20:1
3-Fluoro-2-phenylpyridinecis-3-Fluoro-2-phenylpiperidine68>20:1
Data sourced from Nairoukh et al., Nature Chemistry, 2019. nih.gov

The direct asymmetric hydrogenation of fluoropyridines to yield enantioenriched fluorinated piperidines remains a formidable challenge. liverpool.ac.uk A significant issue is the potential for hydrodefluorination, which removes the desired fluorine atoms. nih.gov

To circumvent the difficulties of direct asymmetric hydrogenation, alternative strategies have been developed. One successful approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. This method uses a chiral primary amine, which induces chirality in the piperidine product during a transfer hydrogenation process with formic acid. dicp.ac.cn This technique avoids the use of hydrogen gas and has shown excellent diastereo- and enantioselectivities for producing various chiral piperidines, including fluorinated versions. dicp.ac.cn

Another strategy employs chiral auxiliaries. For instance, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner. Subsequent in-situ cleavage of the auxiliary and reduction of the resulting imine intermediate affords the enantioenriched fluorinated piperidine. acs.org This multi-step but effective method provides a pathway to chiral fluorinated piperidines that are not readily accessible through direct hydrogenation. acs.org

Intramolecular cyclization represents a versatile strategy for constructing the fluorinated piperidine ring. This approach involves a pre-functionalized linear substrate that contains the nitrogen atom and other reactive moieties necessary for ring closure. nih.gov

Several types of intramolecular cyclization have been successfully employed:

Radical Cyclization: Cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes can produce various piperidines. nih.gov

Copper-Catalyzed C-H Amination: A method for synthesizing piperidines via intramolecular C-H amination of N-fluoride amides has been developed using copper complexes as precatalysts. acs.org This system is notable as it can be applied to the synthesis of six-membered rings (piperidines), whereas many similar systems are limited to five-membered rings (pyrrolidines). acs.org

Aza-Michael Reactions: The intramolecular aza-Michael reaction provides a powerful tool for enantioselective piperidine synthesis. Organocatalysts can be used to facilitate the cyclization of N-tethered alkenes, yielding substituted piperidines. nih.gov

These methods offer pathways to fluorinated piperidines by incorporating fluorine into the linear precursor prior to the ring-forming step. bioorganica.com.uaolemiss.edu

The formation of the piperidine ring can also be achieved through conjugate addition reactions. A notable example is the synthesis of 4-substituted 3,3-difluoropiperidines. nih.gov This multi-step sequence begins with a 1,4-addition of ethyl bromodifluoroacetate to a 3-substituted acrylonitrile (B1666552), a reaction mediated by copper powder. The resulting adduct undergoes a series of transformations, including borane reduction of the nitrile group, lactamization, and finally, reduction of the lactam to furnish the desired 3,3-difluoropiperidine (B1349930) ring system. nih.gov This methodology was successfully applied to synthesize N-protected 3,3-difluoroisonipecotic acid, a valuable fluorinated gamma-amino acid. nih.gov

Catalytic Systems in the Synthesis of Fluorinated Piperidines

Catalysis is central to the modern synthesis of fluorinated piperidines, enabling reactions that were previously impractical. Both homogeneous and heterogeneous catalysts play critical roles in achieving high selectivity and yield.

Rhodium catalysts are particularly prominent in the synthesis of fluorinated piperidines, especially in hydrogenation and dearomatization reactions. researchgate.net

The DAH process for producing all-cis-(multi)fluorinated piperidines relies heavily on rhodium catalysis. nih.govnih.gov Initial studies utilized the [Rh(COD)Cl]₂ complex, but a rhodium complex bearing a cyclic alkyl amino carbene (CAAC) ligand, [Rh-2], was found to be optimal for the transformation. nih.gov These homogeneous catalysts are highly active in the dearomatization of fluoropyridines in the presence of HBpin, facilitating the subsequent hydrogenation step. nih.govspringernature.com

Rhodium is also the catalyst of choice in the reductive transamination strategy for preparing chiral fluoropiperidines. A catalyst generated in situ from [RhCp*Cl₂]₂ and potassium iodide effectively catalyzes the transfer hydrogenation from a formic acid/triethylamine mixture to N-benzylpyridinium salts, enabling the stereoselective synthesis of chiral piperidines. dicp.ac.cn The choice of catalyst and reaction conditions is critical to suppress side reactions like hydrodefluorination and to control the stereochemical outcome of the transformation. nih.govnih.gov

Table 2: Rhodium Catalysts in Fluorinated Piperidine Synthesis

Reaction TypeCatalyst SystemKey ReagentsOutcomeReference
Dearomatization-Hydrogenation[Rh(COD)Cl]₂ or Rh-CAAC complexHBpin, H₂cis-Fluorinated Piperidines nih.gov
Reductive Transamination[RhCp*Cl₂]₂ / KIHCOOH/NEt₃, Chiral AmineChiral Fluorinated Piperidines dicp.ac.cn

Palladium-Catalyzed Reactions

Palladium catalysis offers robust and versatile routes for the synthesis of fluorinated piperidines. A prominent strategy involves the hydrogenation of readily available fluoropyridine precursors. nih.gov This approach is advantageous due to the low cost and abundance of the starting materials. acs.org

A simple and effective method utilizes heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), for the cis-selective hydrogenation of fluoropyridines. nih.govacs.org This reaction typically proceeds under acidic conditions and demonstrates high tolerance for air and moisture, making it a robust process. acs.org A key challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination pathway, which leads to non-fluorinated piperidines. nih.gov However, careful optimization of reaction conditions allows for the chemoselective reduction of the pyridine ring while preserving the C-F bonds. acs.org The utility of this method has been demonstrated by preparing fluorinated derivatives of important drug compounds. acs.org

Beyond hydrogenation, palladium catalysis is fundamental to C-F bond formation. While direct fluorination of the piperidine ring can be challenging, palladium-catalyzed methods for creating aryl fluorides from precursors like arylboronic acids have been developed. nih.govnih.gov These reactions can proceed via a unique single-electron-transfer pathway involving a Pd(III) intermediate. nih.gov Such fundamental studies on palladium-catalyzed fluorination, including the use of sterically hindered ligands to facilitate reductive elimination, pave the way for developing more direct and efficient methods for synthesizing complex fluorinated molecules like trans-3,4-difluoropiperidine. acsgcipr.org

Copper-Mediated Synthesis Routes

Copper-based catalysis provides alternative and powerful strategies for constructing fluorinated piperidine rings. One notable method involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, a reaction mediated by copper powder. nih.govacs.org This initial step is followed by a sequence of borane reduction of the nitrile group, lactamization, and subsequent reduction of the resulting lactam to yield 4-substituted 3,3-difluoropiperidines. nih.govacs.org This multi-step synthesis has been successfully applied to produce N-protected 3,3-difluoroisonipecotic acid, a valuable fluorinated gamma-amino acid. nih.gov

More broadly, copper complexes are effective catalysts for intramolecular C(sp³)–H amination reactions. nih.gov This approach allows for the direct formation of the piperidine ring from N-fluoride amide precursors using tris(pyrazolyl)borate copper complexes. nih.gov Mechanistic studies suggest that these transformations can proceed through a Cu(I)/Cu(II) catalytic cycle. nih.gov While many C-H amination systems are limited to forming five-membered pyrrolidine (B122466) rings, this copper-catalyzed method is noteworthy for its successful application in synthesizing six-membered piperidines. nih.gov Although not yet demonstrated for this compound specifically, these copper-mediated C-N bond-forming strategies represent a promising area for future development.

Control of Diastereoselectivity and Enantioselectivity in this compound Synthesis

Achieving precise control over the stereochemistry at the C3 and C4 positions is paramount for synthesizing this compound. The spatial arrangement of the fluorine atoms significantly impacts the molecule's conformational preferences and biological activity. nih.gov

Diastereoselectivity is often achieved through the hydrogenation of fluorinated pyridine precursors. A robust method for accessing all-cis-(multi)fluorinated piperidines involves a dearomatization-hydrogenation process using rhodium catalysts or a direct heterogeneous palladium-catalyzed hydrogenation. acs.orgnih.govresearchgate.net The hydrogenation of fluoropyridines using a common heterogeneous palladium catalyst consistently yields products with high cis-diastereoselectivity. nih.govacs.org For instance, the hydrogenation of 3,4-difluoropyridine (B1586000) would be expected to yield cis-3,4-difluoropiperidine. Achieving the trans configuration often requires more complex, multi-step synthetic routes or the use of specific directing groups to influence the stereochemical outcome of the fluorination or reduction steps. jyu.firsc.org

Enantioselectivity can be introduced using chiral auxiliaries. One successful strategy involves the diastereoselective hydrogenation of an oxazolidine-substituted pyridine. acs.org The chiral auxiliary directs the hydrogenation to occur from a specific face of the molecule. Subsequent in situ cleavage of the auxiliary and reduction of the resulting imine intermediate affords the enantioenriched fluorinated piperidine with a high enantiomeric ratio (e.g., 95:5 e.r.). acs.org This approach provides a straightforward pathway to highly enantioenriched fluorinated piperidine building blocks. acs.org

MethodCatalyst/ReagentKey FeatureStereochemical OutcomeReference
Heterogeneous HydrogenationPd/CRobust hydrogenation of fluoropyridines.High cis-diastereoselectivity. nih.govacs.org
Dearomatization-HydrogenationRhodium(I) complex / Pinacol boraneDearomatization followed by hydrogenation.High diastereoselectivity (all-cis products). nih.govresearchgate.net
Chiral Auxiliary StrategyPd/C, followed by auxiliary cleavageHydrogenation of an oxazolidine-substituted pyridine.High enantioselectivity (e.g., 95:5 e.r.). acs.org

Access to Key Fluorinated Piperidine Intermediates

Fluoropyridines are arguably the most important class of precursors due to their commercial availability and low cost. nih.govacs.org They serve as direct substrates for metal-catalyzed hydrogenation reactions to produce the saturated piperidine ring. nih.gov The specific substitution pattern of the starting fluoropyridine determines the final fluorination pattern of the piperidine product.

Fluorinated Dihydropyridines and Tetrahydropyridines are crucial intermediates in these reduction pathways. For example, new fluorinated 3,6-dihydropyridines can be synthesized via the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®. nih.gov These dihydropyridines can then be further functionalized or reduced. During the hydrogenation of fluoropyridines, partially reduced species such as fluorinated tetrahydropyridines can sometimes be isolated, providing alternative entry points for further chemical modification. nih.gov For instance, a fluorinated tetrahydropyridine (B1245486) was obtained in moderate yield when the solvent was changed from a tetrahydrofuran/water mixture to methanol (B129727) during a palladium-catalyzed hydrogenation. nih.gov

The fluoro-Prins cyclization reaction is another method to access fluorinated heterocyclic intermediates. Using a reagent like DMPU/HF, this reaction can produce 4-fluoropiperidines diastereoselectively from homoallylic amines and aldehydes. nih.gov These methods highlight the importance of developing synthetic routes to a variety of partially saturated, fluorinated nitrogen heterocycles as versatile building blocks. nih.govnih.gov

Intermediate ClassSynthetic OriginSubsequent TransformationReference
FluoropyridinesCommercially available/synthesizedCatalytic hydrogenation to fluoropiperidines. nih.govacs.org
Fluorinated 3,6-DihydropyridinesElectrophilic fluorination of 1,2-dihydropyridines.Further reduction or functionalization. nih.gov
Fluorinated TetrahydropyridinesPartial hydrogenation of fluoropyridines.Completion of reduction to piperidine. nih.gov
4-FluoropiperidinesFluoro-Prins cyclization.Serve as building blocks for more complex molecules. nih.gov

Computational and Theoretical Investigations of Trans 3,4 Difluoropiperidine

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic conformational preferences of a molecule by solving the electronic Schrödinger equation. These methods provide detailed information on the geometry, energy, and electronic structure of different conformers, thereby mapping the potential energy surface.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the conformational behavior of fluorinated piperidines. nih.gov By performing systematic computational analyses, researchers can rationalize the stability of various conformers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects. researchgate.netnih.gov

For fluorinated piperidines, DFT calculations are crucial for determining the relative free enthalpy differences (ΔG) between chair conformations where the fluorine substituents are in axial versus equatorial positions. nih.gov Studies on related compounds, such as 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073), show that the preference for an axial or equatorial fluorine is influenced by factors like the N-substituent and solvent polarity. nih.gov For instance, computational analysis of 3,5-difluoropiperidine derivatives demonstrates a clear correlation between increasing solvent polarity and a stronger preference for the axial conformation. nih.gov This is attributed to the larger dipole moment of the axial conformer, which is better stabilized by polar solvents. d-nb.info

Table 1: Illustrative DFT-Calculated Free Enthalpy Differences (ΔG) for Conformational Inversion in 3,5-Difluoropiperidine Derivatives This table showcases the type of data generated from DFT studies on related fluorinated piperidines, demonstrating the influence of N-substituents and solvent on conformational preference. The values represent the energy difference between the diaxial and diequatorial conformers.

Compound (N-Substituent)SolventΔG (a→e) [kcal/mol]Predicted Stable Conformer
TFAChloroform (B151607)+0.3Diaxial
PivChloroform-1.1Diequatorial
BocChloroform-1.0Diequatorial
PivDMSO+0.5Diaxial
BocDMSO+0.6Diaxial

Data sourced from computational studies on 3,5-difluoropiperidine derivatives. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret quantum chemical calculations in terms of classical chemical bonding concepts. It examines the electron density to provide a localized picture of bonding, lone pairs, and intermolecular interactions.

Furthermore, NBO analysis can identify and characterize other significant interactions, such as charge-dipole forces between the nitrogen atom (or a protonated nitrogen) and the electronegative fluorine atoms. researchgate.netresearchgate.net These electrostatic interactions, along with hyperconjugative effects, are often the dominant forces determining the preference for axial versus equatorial fluorine positioning. researchgate.net

Natural Population Analysis (NPA) is a component of the NBO method that calculates the distribution of electron density among the atoms in a molecule. This yields a set of "natural" atomic charges that are less dependent on the basis set used in the quantum chemical calculation compared to other methods like Mulliken population analysis.

For trans-3,4-difluoropiperidine, NPA provides critical insights into the electrostatic profile of the molecule. The calculated atomic charges on the fluorine, carbon, nitrogen, and hydrogen atoms allow for a detailed understanding of intramolecular electrostatic interactions, such as dipole-dipole and charge-dipole forces. researchgate.net This information helps to explain the molecular dipole moment and how it changes between different conformations, which is particularly important for understanding how solvent polarity affects conformational equilibria. d-nb.info

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule samples different conformations. nih.gov

For this compound, an MD simulation would typically begin with an energy-minimized structure. The molecule would be placed in a simulated solvent box (e.g., water) and the system's temperature and pressure would be controlled to mimic experimental conditions. The simulation, run over nanoseconds to microseconds, would track the atomic positions, allowing for the observation of:

Ring puckering: Transitions between different chair and boat/twist-boat conformations.

Torsional angle rotations: The flexibility around C-C, C-N, and C-F bonds.

Equilibrium populations: The proportion of time the molecule spends in different conformational states, which can be used to calculate conformational free energy differences.

Enhanced sampling techniques can be combined with MD simulations to more efficiently explore the conformational space and overcome high energy barriers between states. nih.govnih.gov The results from MD simulations complement the static DFT energy landscape by providing information about the flexibility and conformational dynamics of the molecule. nih.govescholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling in Fluorinated Piperidine (B6355638) Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For fluorinated piperidine analogues, QSAR models can be invaluable in drug discovery for predicting the activity of new, unsynthesized compounds. nih.gov

Developing a QSAR model involves several key steps:

Data Set Collection: A series of fluorinated piperidine analogues with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric parameters, surface areas, electronic properties derived from quantum chemical calculations). nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation linking the descriptors to the biological activity. mdpi.comnih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model training. nih.gov

A successful QSAR model for fluorinated piperidines could identify key structural features, such as the specific positions and stereochemistry of fluorine atoms or the nature of the N-substituent, that are critical for enhancing biological activity.

Table 2: Example of a Data Structure for a QSAR Study of Fluorinated Piperidine Analogues This hypothetical table illustrates the type of data used to build a QSAR model. It correlates calculated molecular descriptors with experimentally observed biological activity.

CompoundBiological Activity (pIC₅₀)Molecular WeightLogPPolar Surface Area (Ų)Dipole Moment (Debye)
Analogue 16.5155.151.212.032.1
Analogue 27.1173.181.512.033.5
Analogue 36.8173.181.424.061.8
Analogue 47.5191.211.724.064.2

Reactivity and Derivatization Strategies for Trans 3,4 Difluoropiperidine Scaffolds

Functional Group Transformations and Modulations

The reactivity of the trans-3,4-difluoropiperidine scaffold is primarily centered around the secondary amine, which serves as a key handle for a variety of functional group transformations. Standard N-functionalization reactions, such as alkylation, acylation, and sulfonylation, can be readily performed to introduce a wide range of substituents. These transformations are crucial for modulating the biological activity and pharmacokinetic profile of molecules incorporating the difluoropiperidine core.

For instance, the nitrogen atom can be readily arylated or heteroarylated, a common strategy in the development of pharmacologically active compounds. Additionally, the piperidine (B6355638) nitrogen can participate in reductive amination reactions, allowing for the introduction of diverse alkyl groups. The presence of the fluorine atoms can influence the basicity of the piperidine nitrogen, a factor that needs to be considered during reaction design. The electron-withdrawing nature of the fluorine atoms generally leads to a decrease in the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart.

While the C-F bonds are generally stable, under certain conditions, they can be susceptible to hydrodefluorination, particularly during catalytic hydrogenation processes. nih.gov Careful selection of reaction conditions is therefore essential to preserve the integrity of the difluorinated core during synthetic manipulations.

Incorporation of this compound into Complex Molecular Architectures

The this compound scaffold has been successfully incorporated into a variety of complex molecular architectures, particularly in the design of bioactive compounds. Its unique stereochemical and electronic properties can impart favorable characteristics to the target molecules.

One notable application is its use as a bioisosteric replacement for other cyclic amines in drug discovery. The introduction of the trans-difluoro motif can alter the conformational preferences of the piperidine ring and influence interactions with biological targets. For example, the substitution pattern can affect the orientation of substituents on the piperidine ring, which can be critical for receptor binding.

The synthesis of complex molecules containing the this compound moiety often involves the initial preparation of the fluorinated building block, followed by its integration into a larger synthetic scheme. This can be achieved through various coupling strategies, where the nitrogen atom of the piperidine acts as a nucleophile.

A key example of its incorporation is in the development of opioid receptor antagonists. Structure-activity relationship studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that modifications at the nitrogen atom can lead to peripherally selective antagonists with potential therapeutic applications for gastrointestinal motility disorders. nih.gov The general synthetic approach often involves the asymmetric synthesis of the core piperidine structure, followed by N-substitution. nih.gov

Table 1: Examples of Complex Molecules Incorporating the Piperidine Scaffold

Compound Class Synthetic Strategy Key Feature of Piperidine Scaffold
Opioid Antagonists Asymmetric synthesis followed by N-substitution. nih.govnih.gov Stereochemistry at C3 and C4 is crucial for activity. nih.govnih.gov
Dopamine (B1211576) D4 Receptor Antagonists Synthesis of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. chemrxiv.org The difluoro substitution pattern influences potency. chemrxiv.org

Synthetic Routes to Diverse Substituted Difluoropiperidine Derivatives

Several synthetic strategies have been developed to access variously substituted difluoropiperidine derivatives. These routes often involve the construction of the piperidine ring with the desired fluorine atoms already in place or the fluorination of a pre-existing piperidine or pyridine (B92270) precursor.

One common approach is the hydrogenation of substituted fluoropyridines. nih.govnih.gov This method can provide access to a range of di- and multifluorinated piperidines. However, challenges such as catalyst deactivation and hydrodefluorination must be carefully managed. nih.gov The stereoselectivity of the hydrogenation is also a critical consideration, with some methods yielding all-cis multifluorinated piperidines. nih.gov

Another strategy involves the cyclization of acyclic precursors. For example, the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can lead to the formation of substituted piperidines. nih.gov Annulation reactions, such as the [5+1] annulation, provide another pathway to construct the piperidine ring. nih.gov

The synthesis of geminally difluorinated piperidines, such as 3,3-difluoropiperidines and 4,4-difluoropiperidines, has also been extensively studied. chemrxiv.orgnih.gov These can be prepared through multi-step sequences starting from acyclic materials. For instance, 4-substituted 3,3-difluoropiperidines have been synthesized via a 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative, followed by reduction and cyclization steps. nih.gov

Table 2: Synthetic Approaches to Substituted Difluoropiperidines

Synthetic Method Key Features Example of Derivative(s) Reference(s)
Hydrogenation of Fluoropyridines Can provide access to various fluorinated piperidines; requires control over stereoselectivity and potential hydrodefluorination. cis-3,5-Difluoropiperidine nih.gov
Alkene Cyclization Gold(I)-catalyzed oxidative amination of alkenes. Substituted piperidines with O-substituents. nih.gov
[5+1] Annulation Stereoselective synthesis via iridium(III)-catalyzed cascades. Substituted piperidines. nih.gov

Advanced Spectroscopic Characterization Methodologies for Trans 3,4 Difluoropiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of trans-3,4-Difluoropiperidine. A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments provides a comprehensive understanding of its molecular framework, stereochemistry, and conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the basic carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their local electronic environment and spatial relationships with neighboring nuclei. For instance, the protons attached to the carbons bearing fluorine atoms (C3 and C4) are expected to exhibit complex splitting patterns due to coupling with both adjacent protons and the fluorine atoms.

Similarly, ¹³C NMR provides distinct signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine (C3 and C4) will show a characteristic large one-bond carbon-fluorine coupling (¹JCF). The magnitude of this coupling constant can provide insights into the hybridization and electronic environment of the carbon atom.

A representative, though not specific to this compound, set of ¹H and ¹³C NMR data for a related piperidine (B6355638) structure is presented in the table below to illustrate the type of information obtained. chemicalbook.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Piperidine Ring System

Nucleus Position Chemical Shift (ppm) Multiplicity Integration
¹H H-2, H-6 ~2.79 m 4H
¹H H-3, H-5 ~1.58 - 1.46 m 4H
¹H H-4 ~2.04 m 1H
¹³C C-2, C-6 ~47 - -
¹³C C-3, C-5 ~27 - -
¹³C C-4 ~25 - -

Note: This is generalized data for a piperidine ring and will vary for this compound due to the presence and stereochemistry of the fluorine atoms.

Fluorine-19 (¹⁹F) NMR is a particularly powerful technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In the case of this compound, the ¹⁹F NMR spectrum provides direct information about the chemical environment of the two fluorine atoms. The chemical shifts of the fluorine atoms are highly sensitive to their stereochemical orientation (axial or equatorial) within the piperidine ring.

For diastereotopic fluorines, such as those in this compound, differences in their chemical shifts (ΔδFF) can reveal conformational biases. researchgate.net A larger difference in chemical shifts often indicates a more rigid conformation where one fluorine atom preferentially occupies an axial position and the other an equatorial position. Conversely, a smaller chemical shift difference may suggest conformational flexibility or that both fluorine atoms occupy similar environments on average. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict ¹⁹F chemical shifts for different conformations, aiding in the experimental assignment. semanticscholar.org

The analysis of scalar coupling constants (J-couplings) in NMR spectra is crucial for determining the relative stereochemistry and conformational preferences of this compound. Specifically, three-bond proton-fluorine (³JHF) and three-bond proton-proton (³JHH) coupling constants are highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. researchgate.net

Table 2: Typical Ranges of J-Coupling Constants for Stereochemical Analysis

Coupling Type Relative Orientation Typical J-Value (Hz)
³JHH axial-axial 8 - 13
³JHH axial-equatorial 2 - 5
³JHH equatorial-equatorial 2 - 5
³JHF anti-periplanar (trans) ~15 - 45

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. For the characterization of this compound, high-resolution mass spectrometry is particularly valuable.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) is a powerful method for the analysis of this compound, especially when dealing with complex mixtures or when high accuracy is required. nih.govnih.gov This technique first separates the compound of interest from any impurities using liquid chromatography. The separated compound is then ionized and its mass-to-charge ratio (m/z) is measured with high precision by the mass spectrometer.

The high resolution allows for the determination of the exact molecular formula of the parent ion, confirming the presence of two fluorine atoms, and distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable structural information that can be used to confirm the connectivity of the atoms within the this compound molecule.

Table 3: Mentioned Compounds

Compound Name

Applications of Trans 3,4 Difluoropiperidine As a Key Building Block in Molecular Design Research

Role in Modulating Molecular Properties for Rational Design

The introduction of the trans-3,4-difluoropiperidine scaffold is a deliberate strategy in rational drug design to manipulate key molecular properties that govern a compound's behavior in a biological system.

The presence and position of fluorine atoms within a molecule can significantly alter its lipophilicity and basicity (pKa). Studies on fluorinated piperidines have shown that fluorine atoms decrease the pKa of the piperidine (B6355638) nitrogen. researchgate.net This reduction in basicity can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

In research concerning dopamine (B1211576) D4 receptor antagonists, the replacement of a carbon-containing linker with an ether moiety in 4,4-difluoropiperidine (B1302736) analogs led to a distinct improvement in the calculated LogP (cLogP) values, often by a full log unit. researchgate.netchemrxiv.org This change was attributed to the modification of the piperidine nitrogen's pKa by moving the gem-difluoro group an additional carbon away. researchgate.netchemrxiv.org This demonstrates how the strategic placement of fluorine in the piperidine ring, in combination with other structural modifications, allows for the precise tuning of lipophilicity to enhance properties desirable for central nervous system (CNS) activity. researchgate.netchemrxiv.org

The difluoropiperidine scaffold has proven instrumental in developing ligands with high binding affinity and selectivity for their biological targets. nih.gov In the development of dopamine D4 receptor antagonists, a series of compounds built around a 4,4-difluoropiperidine scaffold displayed exceptional potency and selectivity. nih.govresearchgate.net

Structure-activity relationship (SAR) studies revealed that modifications to the aryl groups attached to the core scaffold dramatically influenced binding affinity. chemrxiv.org For instance, a compound featuring a 3,4-difluorophenyl group (9k) exhibited a binding affinity (Ki) of 2.7 nM for the D4 receptor, while a 4-cyanophenoxy analog (9j) showed an even higher affinity with a Ki of 1.7 nM. chemrxiv.org One lead compound from this series demonstrated remarkable selectivity, with over 2000-fold greater affinity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govresearchgate.net These findings underscore the scaffold's role in orienting substituents in a way that maximizes favorable interactions within the receptor's binding pocket, thereby enhancing both potency and selectivity. nih.gov

Table 1: Binding Affinities of 4,4-Difluoropiperidine Analogs for the Dopamine D4 Receptor

Compound Substituent Group Binding Affinity (Ki) in nM
8b 3,4-Difluorophenyl 5.5 chemrxiv.org
8c 3-Methylphenyl 13 chemrxiv.org
9g 4-Fluorophenoxy 118 chemrxiv.org
9j 4-Cyanophenoxy 1.7 chemrxiv.org
9k 3,4-Difluorophenoxy 2.7 chemrxiv.org
9l 4-Fluoro-3-methylphenoxy 6.5 chemrxiv.org
9s 4-Fluorophenoxy (with N-methylindazole) 1.0 chemrxiv.org
9t 3-Fluorophenoxy (with N-methylindazole) 3.0 chemrxiv.org

Fluorine atoms can exert significant conformational control on cyclic systems. In fluorinated piperidines, the relative stereochemistry between the fluorine atoms and other substituents on the ring influences the ring's conformation. researchgate.net Specifically, studies have shown that in the protonated state, a dipole-dipole interaction between the positively charged nitrogen (N-H+) and the C-F bond can favor an axial orientation of the fluorine atom. researchgate.net This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. By locking the molecule into a more defined, bioactive conformation, the this compound scaffold serves as a rigid framework for the precise positioning of pharmacophoric elements.

Integration into Bioactive Compound Libraries for Pre-clinical Evaluation

Bioactive compound libraries are essential tools in high-throughput screening (HTS) for identifying lead compounds in drug discovery. msu.edu These collections, which can range from diverse sets of chemicals to more focused arrays of molecules with known mechanisms, are systematically tested for activity against biological targets. msu.edu

The development of synthetic routes to access libraries of fluorinated piperidines, such as 3-amino-5-fluoropiperidines and 3-amino-5,5-difluoropiperidines, facilitates their inclusion in these screening collections. researchgate.net By integrating this compound and its derivatives into these libraries, researchers can systematically evaluate their potential across a wide range of biological assays. nih.gov This approach allows for the unbiased discovery of novel activities and provides a starting point for preclinical evaluation and further optimization of hit compounds. nih.gov

Utility in the Development of Receptor Antagonists and Enzyme Inhibitors (Focus on Scaffold Design)

The this compound scaffold has been successfully employed in the design of potent and selective modulators of various protein targets, including G-protein coupled receptors and enzymes.

A prominent example is its use in creating dopamine D4 receptor antagonists. nih.govresearchgate.net Researchers designed a novel series of antagonists based on a 4,4-difluoropiperidine ether-based scaffold. researchgate.netresearchgate.net This scaffold was selected to position key interacting moieties correctly within the D4 receptor binding site, leading to compounds with single-digit nanomolar and even sub-nanomolar binding affinities. chemrxiv.orgresearchgate.net The design process involved modifying functional groups attached to the core piperidine structure to optimize interactions and improve pharmacological properties. chemrxiv.org

Beyond dopamine receptors, substituted piperidine scaffolds have a well-established history in the design of other receptor antagonists. For instance, trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines have been identified as a novel class of selective mu-opioid receptor antagonists. nih.gov Similarly, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were developed as peripherally selective opioid antagonists for treating gastrointestinal disorders. nih.gov Furthermore, piperidine-based structures have been investigated as farnesyltransferase (FTase) inhibitors, demonstrating the versatility of this heterocyclic scaffold in targeting different classes of proteins. nih.govnih.gov The difluorinated variant builds upon this foundation, using fluorine's unique electronic properties to refine potency, selectivity, and drug-like characteristics.

Application as ¹⁹F NMR Probes for Biochemical Investigations

The fluorine-19 (¹⁹F) nucleus possesses highly favorable characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy, including 100% natural abundance, high sensitivity, and a wide chemical shift range that is exquisitely sensitive to the local molecular environment. nih.govresearchgate.net Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the interactions of fluorine-labeled molecules. nih.govnih.gov

The this compound scaffold is an ideal candidate for use as a ¹⁹F NMR probe. The two diastereotopic fluorine atoms on the piperidine ring would produce distinct signals in a ¹⁹F NMR spectrum. The precise chemical shifts of these signals are highly dependent on the conformation of the piperidine ring and its interactions with the surrounding environment. researchgate.netchemrxiv.orgnih.gov

This sensitivity can be exploited in several ways:

Studying Protein-Ligand Interactions: When a molecule containing the this compound scaffold binds to a protein, changes in the chemical shifts of the fluorine atoms can be observed. This provides direct evidence of binding and can report on the specific environment of the binding pocket. mdpi.com

Fragment-Based Screening: In fragment-based drug discovery, ¹⁹F NMR is a powerful technique for identifying small, low-affinity fragments that bind to a target protein. nih.gov Fragments containing the this compound motif could be included in screening libraries, with binding detected through changes in their ¹⁹F NMR signals. cfplus.cz

This application allows for detailed biochemical investigations into molecular recognition events, providing insights that are complementary to other biophysical techniques. nih.govdntb.gov.ua

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